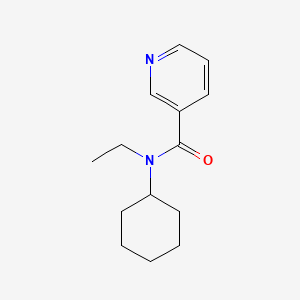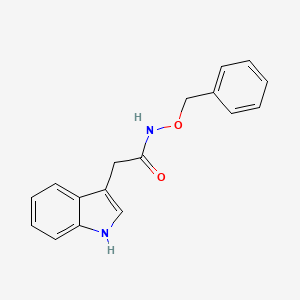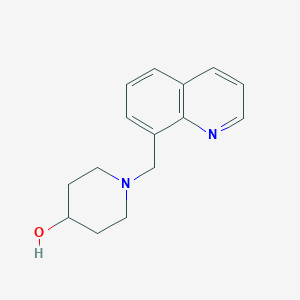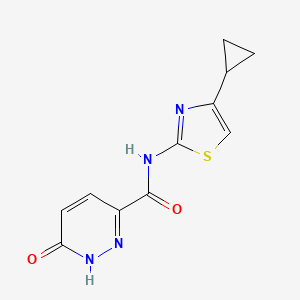
4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the pyrrole class of organic compounds and has a molecular formula of C8H8BrN2O.
Wirkmechanismus
The mechanism of action of 4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide involves its interaction with various cellular targets such as proteins and enzymes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell cycle regulation. By inhibiting HDACs, 4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide can induce apoptosis and inhibit the growth of cancer cells. This compound has also been shown to modulate the activity of various signaling pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide depend on the specific research application. In cancer research, this compound has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of cancer cell growth. In neuroprotection research, 4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection. In anti-inflammatory research, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide in lab experiments is its potential as a therapeutic agent in various research fields. This compound has shown promising results in cancer treatment, neuroprotection, and anti-inflammatory activity. However, a limitation of using this compound in lab experiments is its potential toxicity and side effects. Further research is needed to determine the optimal dosage and administration route of 4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide to minimize toxicity and side effects.
Zukünftige Richtungen
There are several future directions for the research of 4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide. One direction is to further investigate its potential as a therapeutic agent in cancer treatment, neuroprotection, and anti-inflammatory activity. Another direction is to study its potential as a drug delivery system for targeted drug delivery. Additionally, further research is needed to determine the optimal dosage and administration route of 4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide to minimize toxicity and side effects.
Synthesemethoden
The synthesis of 4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide involves the reaction of 4-bromo-1H-pyrrole-2-carboxylic acid with prop-2-en-1-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure 4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide has been studied for its potential as a therapeutic agent in various scientific research fields such as cancer treatment, neuroprotection, and anti-inflammatory activity. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection research, 4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In anti-inflammatory research, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
Eigenschaften
IUPAC Name |
4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-2-3-10-8(12)7-4-6(9)5-11-7/h2,4-5,11H,1,3H2,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUZTGRHAQVKFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=CN1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl-4-bromo-1H-pyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B7540155.png)
![(4-Chlorophenyl)-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone](/img/structure/B7540169.png)
![3,4-dimethoxy-N-[3-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B7540176.png)


![(2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7540189.png)
![2-(2-oxoazepan-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B7540201.png)
![1-(2-cyano-2-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}acetyl)-N-phenylpiperidine-4-carboxamide](/img/structure/B7540209.png)
![N-(3,4-dimethylphenyl)-2-[furan-2-ylmethyl-[(2-hydroxyphenyl)methyl]amino]acetamide](/img/structure/B7540221.png)

![6-(7-methylimidazo[1,2-a]pyridin-2-yl)-4H-1,4-benzoxazin-3-one](/img/structure/B7540230.png)
